4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds This compound is characterized by the presence of a benzothiazole ring, which is a fused ring system consisting of a benzene ring and a thiazole ring
Vorbereitungsmethoden
The synthesis of 4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Its unique chemical structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. In industry, it is used in the production of dyes, biocides, and chemical reaction accelerators .
Wirkmechanismus
The mechanism of action of 4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, leading to inhibition or activation of specific biological processes . The presence of the difluorophenyl group enhances its binding affinity and selectivity towards certain targets, making it a potent compound for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- can be compared with other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and tiazofurin . These compounds share similar structural features but differ in their specific biological activities and applications. The unique combination of the difluorophenyl and dimethyl groups in 4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- sets it apart from other thiazole derivatives, providing it with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
650635-84-0 |
---|---|
Molekularformel |
C15H10F2N2O2S |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
6-(2,4-difluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H10F2N2O2S/c1-6-11(19-10-4-3-8(16)5-9(10)17)14(21)15-12(13(6)20)18-7(2)22-15/h3-5,19H,1-2H3 |
InChI-Schlüssel |
VBEHCKKXBBLTNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.